![molecular formula C23H18Cl2O2S B14673000 5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene CAS No. 40449-09-0](/img/structure/B14673000.png)
5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of chloro and phenoxy groups attached to a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of Chloro Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chloro groups at specific positions on the benzothiophene ring.
Attachment of Phenoxy Groups: The phenoxy groups can be introduced through nucleophilic substitution reactions using phenol derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace chloro groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Phenol derivatives, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted benzothiophenes.
Scientific Research Applications
5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A chlorophenoxyacetic acid with similar structural features.
Methyl 4-chloro-2-methylphenoxyacetate: A methyl ester derivative with comparable chemical properties.
Uniqueness
5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene is unique due to its specific substitution pattern on the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
40449-09-0 |
|---|---|
Molecular Formula |
C23H18Cl2O2S |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
5-chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene |
InChI |
InChI=1S/C23H18Cl2O2S/c1-15-2-7-18(8-3-15)26-13-21-20-12-17(25)6-11-22(20)28-23(21)14-27-19-9-4-16(24)5-10-19/h2-12H,13-14H2,1H3 |
InChI Key |
XBJRRJYJCNUWFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(SC3=C2C=C(C=C3)Cl)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


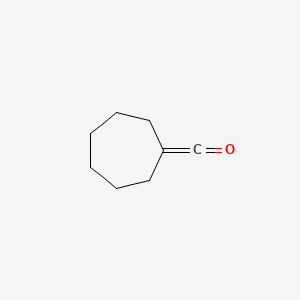
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)
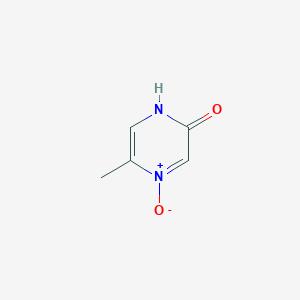
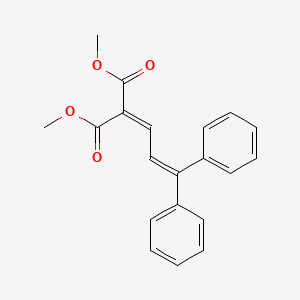
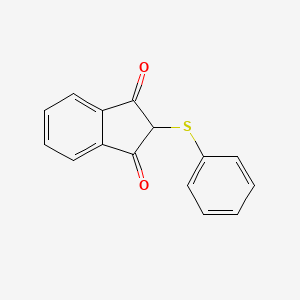
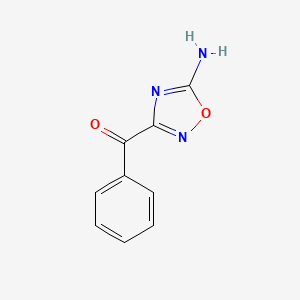
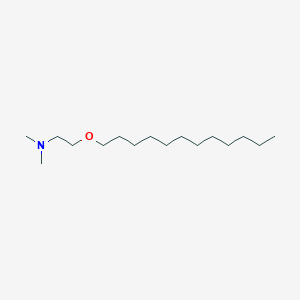
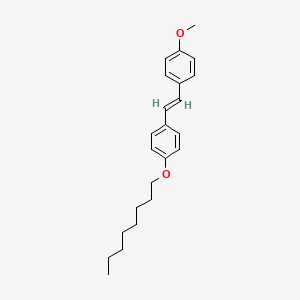

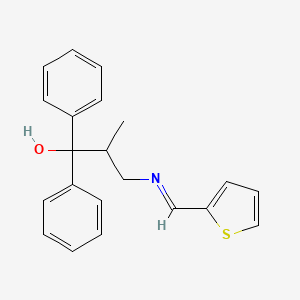
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
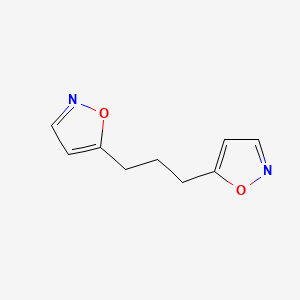
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)
